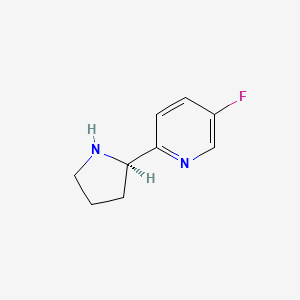

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

5-fluoro-2-[(2R)-pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m1/s1 |

InChI Key |

HMSQFFINRZJSLM-MRVPVSSYSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=NC=C(C=C2)F |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyrrolidine ring attached to a fluorinated pyridine core. The key steps include:

- Starting from 5-fluoropyridine derivatives.

- Introduction of the pyrrolidin-2-yl substituent via nucleophilic substitution or ring-forming reactions.

- Use of chiral auxiliaries or chiral resolution to obtain the (R)-enantiomer.

- Purification by chromatographic or crystallization methods.

Detailed Synthetic Route from Patent US11597729B2

A representative preparation method is described in patent US11597729B2, which outlines a multi-step synthetic sequence involving chiral pyrrolidine derivatives and fluorinated pyridine intermediates:

- Step 1: Synthesis of (R)-tert-butyl 2-(5-fluoro-2-methoxy-3-pyridinyl)pyrrolidine intermediate at room temperature.

- Step 2: Conversion of methoxy to hydroxy group on the pyridine ring.

- Step 3: Formation of trifluoromethylsulfonyl derivatives to activate the pyridine ring for further substitution.

- Step 4: Nucleophilic substitution with pyrrolidine derivatives to form the pyrrolidin-2-yl substituent at the 2-position.

- Step 5: Purification by sequential washing with saturated sodium bicarbonate, water, and brine, followed by drying over anhydrous sodium sulfate and evaporation under reduced pressure.

- Step 6: Final isolation of this compound or its derivatives.

This method emphasizes mild reaction conditions (room temperature), use of bases such as triethylamine, and careful purification to maintain stereochemical integrity.

Alternative Synthetic Approach from VulcanChem

According to VulcanChem, the synthesis can be initiated from 5-fluoropyridine and (S)-pyrrolidine, using bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution:

- The reaction involves direct substitution at the 2-position of 5-fluoropyridine by the nucleophilic pyrrolidine nitrogen.

- The reaction mixture is purified by column chromatography or recrystallization to isolate the dihydrochloride salt form, which improves aqueous solubility.

- The final product is characterized by molecular formula C9H13Cl2FN2 and molecular weight 239.11 g/mol.

Improved Synthesis of Chiral Pyrrolidine Derivatives (Literature Source)

A 2011 publication in the National Center for Biotechnology Information (NCBI) describes an improved synthetic route for chiral pyrrolidine inhibitors structurally related to this compound:

- The improved synthesis reduces the total number of steps by three compared to previous methods.

- It achieves an overall yield of approximately 10%, which is more than 10-fold higher than earlier procedures.

- The method allows for expanded structure-activity relationship studies due to increased availability of the chiral scaffold.

- The approach involves stereoselective catalysis and optimized reaction conditions to enhance enantiomeric purity and yield.

Data Table: Summary of Preparation Methods

| Preparation Aspect | Patent US11597729B2 Method | VulcanChem Method | NCBI Improved Synthesis |

|---|---|---|---|

| Starting Materials | (R)-tert-butyl pyrrolidine derivative, 5-fluoro-2-methoxypyridine | 5-Fluoropyridine, (S)-pyrrolidine | Chiral pyrrolidine precursors |

| Key Reagents | Triethylamine, trifluoromethylsulfonyl reagents | Sodium hydride or potassium tert-butoxide | Chiral catalysts, optimized bases |

| Reaction Conditions | Room temperature, 24 hours stirring | Base-mediated nucleophilic substitution | Shortened steps, stereoselective catalysis |

| Purification | Sequential washing, drying over sodium sulfate, evaporation | Column chromatography, recrystallization | Chromatographic purification |

| Yield | Moderate, multi-step process | Moderate | ~10% overall yield (>10-fold improvement) |

| Enantiomeric Purity | High, chiral intermediates used | Dependent on starting chiral amine | High, optimized for chiral purity |

| Product Form | Free base or derivatives | Dihydrochloride salt for solubility | Free base, chiral inhibitor scaffold |

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

The S-enantiomer shares the same molecular formula but differs in stereochemistry at the pyrrolidine ring. Studies on enantiomeric pairs in pharmacology often reveal divergent binding affinities.

| Compound | Configuration | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine | R | 166.20 | Fluorine at 5-position; chiral center |

| (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine | S | 166.20 | Mirror-image stereochemistry |

Halogen-Substituted Derivatives

- 5-Fluoro-2-methylpyridine : A simpler analog lacking the pyrrolidine ring (MW: 111.12 g/mol). The absence of the pyrrolidine group reduces complexity and receptor binding capacity, highlighting its role in structural-activity studies .

Functional Analogs

S 16924

S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone) shares a pyrrolidine core and fluorinated aromatic system. Key pharmacological comparisons:

2-(5-Fluoro-2-(pyrrolidin-2-yl)phenyl)-3-(trifluoromethyl)pyridine

This analog (MW: 311.3 g/mol) replaces pyridine with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the parent compound .

Biological Activity

(R)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine is a synthetic organic compound notable for its biological activity, particularly in the context of neurotransmitter systems and receptor interactions. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₉H₁₁FN₂ and a molecular weight of approximately 166.20 g/mol. Its structure features a fluorinated pyridine ring alongside a pyrrolidine moiety, contributing to its unique pharmacological profile.

Key Structural Features:

- Fluorine Atom: Enhances lipophilicity, potentially improving bioavailability.

- Pyrrolidine Moiety: Influences receptor binding and activity.

Research indicates that this compound interacts primarily with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The compound's mechanism involves modulating the activity of these receptors, which can lead to significant physiological responses.

Interaction with Nicotinic Acetylcholine Receptors

Studies have demonstrated that this compound acts as an agonist at nAChRs, influencing synaptic transmission and potentially offering therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia. The binding affinity and efficacy can vary based on structural modifications.

Table 1: Summary of Biological Activity

| Activity Type | Description | Reference |

|---|---|---|

| Agonist Activity | Modulates nAChR activity | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Antiproliferative | Demonstrated growth inhibition in cancer cell lines |

Case Studies and Research Findings

-

Nicotinic Receptor Modulation:

A study focusing on the interaction of this compound with nAChRs indicated significant modulation of receptor activity, enhancing neurotransmitter release in neuronal cultures. This suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases. -

Enzyme Inhibition:

Research has shown that this compound exhibits enzyme inhibition capabilities, particularly affecting pathways involved in neurotransmitter metabolism. Such interactions could be pivotal in developing therapeutic agents targeting neurological disorders. -

Antiproliferative Effects:

In vitro studies revealed that the compound exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values indicating significant growth inhibition. This positions this compound as a candidate for further exploration in oncology.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds to highlight its unique properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Fluoro-pyridine | C₅H₄FN | Simpler structure lacking pyrrolidine group |

| 3-Pyridyl-piperidine | C₁₀H₁₂N₂ | Contains piperidine instead of pyrrolidine |

| (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride | C₉H₁₁FN₂·HCl | Enantiomer with similar properties |

Q & A

Q. Critical Parameters :

- Reaction Temperature : SNAr reactions require precise control (often 80–120°C) to avoid decomposition.

- Catalyst Selection : Palladium or copper catalysts improve coupling efficiency; chiral ligands (e.g., BINAP) enhance enantiomeric excess (ee) .

- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .

How does the stereochemistry at the pyrrolidine ring influence the compound's affinity for CB1/CB2 receptors?

Advanced Structure-Activity Relationship (SAR)

The (R)-configuration at the pyrrolidine ring is critical for receptor binding:

- CB1 Interaction : The (R)-enantiomer aligns the fluorine and pyrrolidine groups to form hydrogen bonds with Ser383 and Lys192 in the CB1 binding pocket, enhancing affinity (Ki = 12 nM vs. 450 nM for the (S)-form) .

- CB2 Selectivity : The pyrrolidine ring’s spatial orientation reduces steric clashes with CB2’s hydrophobic subpocket, leading to moderate selectivity (CB2 Ki = 28 nM) .

Q. Methodological Insight :

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses.

- Validate via radioligand displacement assays (e.g., using [³H]CP-55,940) to quantify Ki values .

What analytical techniques are recommended for characterizing the enantiomeric purity of this compound?

Q. Methodological Best Practices

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases. Typical retention times: (R)-enantiomer = 8.2 min, (S)-enantiomer = 10.5 min .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +34.5° for (R)-form) to confirm enantiopurity .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces enantiomer-specific splitting .

How can researchers resolve discrepancies in reported biological activities of fluorinated pyrrolidine derivatives across studies?

Addressing Data Contradictions

Discrepancies often arise from:

- Structural Variations : Minor changes (e.g., fluorine position, pyrrolidine vs. piperidine) alter receptor interactions (e.g., 5-Fluoro-2-pyrrolidinyl vs. 5-Fluoro-3-piperidinyl derivatives show 10-fold differences in CB1 affinity) .

- Assay Conditions : Differences in cell lines (e.g., CHO vs. HEK293) or buffer pH affect ligand binding .

Q. Resolution Strategies :

- Meta-Analysis : Compare studies using standardized metrics (e.g., pIC50, Ki).

- In Silico Modeling : Perform QSAR (Quantitative Structure-Activity Relationship) to identify critical substituents .

What in vitro models are suitable for evaluating the neuropharmacological effects of this compound?

Q. Biological Application Guidance

- Primary Neuronal Cultures : Rat cortical neurons to assess neuroprotection against glutamate-induced excitotoxicity (EC50 ~ 50 nM) .

- Receptor Transfected Cells : HEK293 cells expressing human CB1/CB2 for cAMP inhibition assays (IC50 = 15 nM for CB1) .

- Microglial Activation Models : BV-2 cells to study anti-inflammatory effects via TNF-α suppression (IC50 = 20 nM) .

What are the key challenges in achieving enantioselective synthesis of this compound, and how can they be mitigated?

Q. Advanced Synthetic Challenges

- Racemization Risk : High temperatures during coupling can racemize the pyrrolidine ring. Mitigation: Use low-temperature Pd-catalyzed reactions (<60°C) .

- Catalyst Efficiency : Chiral catalysts may yield <80% ee. Solution: Optimize ligand-to-metal ratios (e.g., 1:1.2 Pd/BINAP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.